molecular formula C28H31NO4S B7963158 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate

Cat. No.: B7963158
M. Wt: 477.6 g/mol
InChI Key: ONBIHGPMCKMSHE-XMMPIXPASA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate is a chemically intricate compound with a chiral center, making it significant in stereospecific synthesis. It is widely used in organic synthesis, particularly in the preparation of peptide-like structures due to its protected amino and sulfur groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Amino Acid Protection:

    • Start with L-cysteine, protected by tert-butoxycarbonyl (Boc) group.

    • Reaction: L-cysteine reacts with di-tert-butyl dicarbonate.

    • Solvent: Methanol.

    • Temperature: Room temperature.

  • Thiol Protection:

    • Protected L-cysteine reacts with triphenylmethyl chloride (Trt-Cl).

    • Solvent: Dichloromethane.

    • Temperature: 0°C to room temperature.

  • Esterification:

    • React the protected thiol with methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production scales up the above synthetic route with optimizations for yield and purity, employing automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation:

    • Can undergo oxidation reactions forming sulfoxides and sulfones.

    • Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction:

    • Can be reduced to produce free thiol.

    • Reagents: Trifluoroacetic acid (TFA) in presence of scavenger.

  • Substitution:

    • Nucleophilic substitution at the protected amino group.

    • Reagents: Strong nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: m-Chloroperbenzoic acid in dichloromethane at 0°C.

  • Reduction: Trifluoroacetic acid at room temperature.

  • Substitution: Diethyl ether at low temperatures for controlled reactions.

Major Products Formed

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Free thiol group.

  • Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Peptide Synthesis: Utilized in solid-phase peptide synthesis as a protected amino acid derivative.

  • Chiral Catalysts: Formation of chiral catalysts for asymmetric synthesis reactions.

Biology

  • Proteomics: Used in the study of protein interactions and functions.

  • Enzyme Inhibitors: Design and synthesis of enzyme inhibitors.

Medicine

  • Drug Development: Intermediate in the synthesis of therapeutic peptides.

  • Diagnostic Agents: Synthesis of labeled compounds for imaging.

Industry

  • Polymer Chemistry: Used in the synthesis of specialized polymers with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The compound’s protected amino and thiol groups play crucial roles in its mechanism of action. The amino group is essential for forming amide bonds, while the thiol group can participate in disulfide bond formation, critical in maintaining protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate:

    • Lacks the triphenylmethyl protection, offering different reactivity and solubility properties.

  • Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate:

    • Similar structure but with an ethyl ester, changing its reactivity in esterification reactions.

  • Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoate:

    • Diphenylmethyl protection alters steric and electronic properties, influencing reaction pathways.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate is unique due to the combination of Boc and triphenylmethyl protecting groups, offering distinct stability and reactivity profiles ideal for multi-step synthetic procedures.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(31)29-24(25(30)32-4)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,29,31)/t24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBIHGPMCKMSHE-XMMPIXPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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